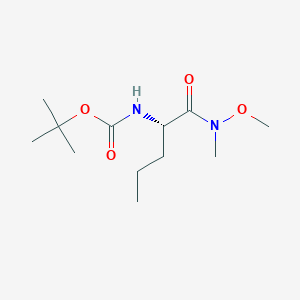
Methyl 6-amino-3-bromopicolinate
Übersicht
Beschreibung
"Methyl 6-amino-3-bromopicolinate" is a chemical compound of interest in various scientific fields, especially in organic synthesis and material science. Its unique structural features, including the bromo and amino functional groups attached to the picolinate structure, make it a valuable intermediate for the synthesis of complex molecules.
Synthesis Analysis
The synthesis of compounds related to "Methyl 6-amino-3-bromopicolinate" involves multiple steps, including bromination, nitration, and condensation reactions. For example, synthesis routes often start from picoline derivatives, followed by functional group transformations to introduce bromo and amino groups (Kukovec et al., 2008; Cao Sheng-li, 2004).
Molecular Structure Analysis
The molecular structure of "Methyl 6-amino-3-bromopicolinate" derivatives has been studied using X-ray crystallography, revealing diverse coordination geometries when interacting with metals like copper(II). These structures often exhibit intermediate geometries between square-pyramidal and trigonal-bipyramidal, with N,O-chelated coordination modes (Kukovec et al., 2008).
Chemical Reactions and Properties
"Methyl 6-amino-3-bromopicolinate" participates in various chemical reactions, including coupling and cyclization reactions. For instance, it serves as a precursor in the synthesis of pyrrolo[2,3-d]pyrimidines through a Cu(I)/6-methylpicolinic acid catalyzed coupling reaction, demonstrating its utility in synthesizing heterocyclic compounds (Jiang et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and thermal stability, are crucial for the handling and application of "Methyl 6-amino-3-bromopicolinate." While specific data for this compound might not be widely reported, related compounds exhibit distinct thermal behaviors and melting points that are significantly influenced by their molecular structures and substituent groups (Kukovec et al., 2008).
Chemical Properties Analysis
The chemical properties of "Methyl 6-amino-3-bromopicolinate," including reactivity and stability, are affected by the presence of the bromo and amino groups. These functional groups make it a versatile intermediate for nucleophilic substitution reactions, coupling reactions, and as a building block for synthesizing complex organic molecules (Jiang et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 6-amino-3-bromopicolinate serves as a precursor in the synthesis of complex organic compounds. For instance, it has been used in the development of high-yielding preparations of bipyridines through homocoupling reactions, highlighting its role in facilitating efficient organic synthesis processes (Cassol et al., 2000). Additionally, the compound's derivatives have been synthesized for the investigation of their analgesic and anti-inflammatory activities, indicating its potential in the development of new therapeutic agents (Chaudhary et al., 2012).
Material Science and Catalysis
In material science, copper(II) complexes with related compounds have been studied for their supramolecular architectures, demonstrating applications in the development of materials with specific magnetic and thermal properties (Kukovec et al., 2008). These findings suggest the utility of Methyl 6-amino-3-bromopicolinate derivatives in designing materials with novel physical characteristics.
Pharmacological Applications
Research into the pharmacological applications of compounds related to Methyl 6-amino-3-bromopicolinate has shown promising results in the development of novel therapeutic agents. Compounds synthesized from similar structures have been evaluated for their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008). This underscores the potential of Methyl 6-amino-3-bromopicolinate and its derivatives in contributing to the discovery and development of new drugs.
Photophysical and Photochemical Studies
The photochemistry of related picolinic acids has been investigated, revealing insights into the photodehalogenation processes. Such studies are crucial for understanding the behavior of these compounds under light exposure, which can inform their application in photodynamic therapy and the design of photoresponsive materials (Rollet et al., 2006).
Safety and Hazards
The compound has a GHS07 pictogram and a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .
Relevant Papers Relevant papers related to “Methyl 6-amino-3-bromopicolinate” can be found at the provided links . These papers may contain more detailed information about the compound, its properties, and its uses.
Wirkmechanismus
Mode of Action
The mode of action of Methyl 6-amino-3-bromopicolinate is currently unknown due to the lack of specific studies on this compound . The compound’s interaction with its targets and any resulting changes would need to be determined through experimental studies.
Pharmacokinetics
The compound has high gastrointestinal absorption and is BBB permeant . Its Log Kp (skin permeation) is -6.73 cm/s . These properties may impact the bioavailability of the compound.
Eigenschaften
IUPAC Name |
methyl 6-amino-3-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUKTIBOUBUOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443118 | |
| Record name | METHYL 6-AMINO-3-BROMOPICOLINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-3-bromopicolinate | |
CAS RN |
178876-83-0 | |
| Record name | METHYL 6-AMINO-3-BROMOPICOLINATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-amino-3-bromopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B70868.png)





![Lanthanum tris[bis(trimethylsilyl)amide]](/img/structure/B70882.png)





